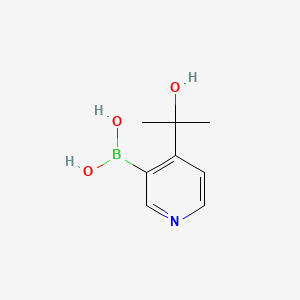

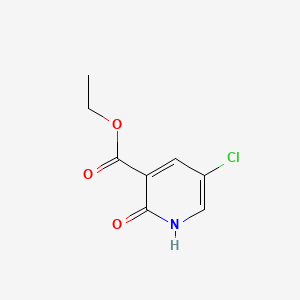

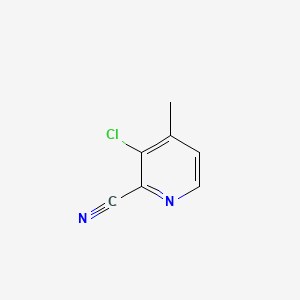

![molecular formula C9H7BrN2O2 B578230 6-溴咪唑并[1,2-a]吡啶-3-甲酸甲酯 CAS No. 1359656-01-1](/img/structure/B578230.png)

6-溴咪唑并[1,2-a]吡啶-3-甲酸甲酯

描述

“Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate” is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

This compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The synthesis involves a C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis

The molecular weight of “Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate” is 255.07 . The IUPAC name is methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate and the InChI Code is 1S/C9H7BrN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3 .Chemical Reactions Analysis

The chemical reactions of this compound involve one-pot tandem cyclization/bromination when only TBHP is added . The cyclization to form imidazopyridines is promoted by further bromination .Physical And Chemical Properties Analysis

“Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate” is a solid at room temperature . It should be stored in a dry environment .科学研究应用

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate: A Comprehensive Analysis of Scientific Research Applications

Organic Synthesis: This compound is utilized in various organic synthesis processes due to its reactivity and versatility. It serves as a building block for creating complex molecular structures, particularly in the synthesis of lactams and other nitrogen-containing heterocycles .

Pharmaceutical Intermediates: As an intermediate, it plays a crucial role in the pharmaceutical industry. It is involved in the synthesis of various drugs and active pharmaceutical ingredients (APIs), contributing to the development of new medications .

Chemodivergent Synthesis: It is used in chemodivergent synthesis processes to create different compounds from a common precursor under varying conditions. This includes the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which have potential applications in medicinal chemistry .

Heterocyclic Chemistry: In heterocyclic chemistry, this compound is essential for constructing imidazo[1,2-a]pyridine derivatives, which are significant due to their biological activities and potential therapeutic properties .

作用机制

Target of Action

Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity againstS. pneumoniae .

Biochemical Pathways

It is known that compounds with a similar core have shown anti-bacterial action againstS. pneumoniae , suggesting they may interfere with bacterial growth and proliferation pathways.

Result of Action

Compounds with a similar core have demonstrated anti-bacterial action againstS. pneumoniae , indicating potential antimicrobial effects.

Action Environment

Environmental factors could include pH, temperature, and the presence of other compounds or enzymes.

安全和危害

未来方向

属性

IUPAC Name |

methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXJSXODXXXSKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2N1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B578154.png)

![5-Bromo-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B578162.png)

![2-Iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B578166.png)

![N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine](/img/no-structure.png)